
Benzyl(m-tolyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(m-tolyl)sulfane is a chemical compound with the formula C14H14S . It is related to toluene, which is a functional group with the general formula CH3C6H4−R . The tolyl group in Benzyl(m-tolyl)sulfane is an aryl group commonly found in diverse chemical compounds .
Synthesis Analysis
The synthesis of Benzyl(m-tolyl)sulfane and similar compounds often involves the use of tolyl groups. These groups are typically introduced into compounds through Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions . A three-step synthesis of functionalized aliphatic and benzyl sulfinates has been described, which could potentially be applied to the synthesis of Benzyl(m-tolyl)sulfane .Molecular Structure Analysis
The molecular structure of Benzyl(m-tolyl)sulfane consists of a benzyl group attached to a tolyl group via a sulfur atom . The tolyl group can exist in three possible structural isomers: 1,2 (ortho), 1,3 (meta), and 1,4 (para), depending on the relative position of the methyl and the R substituent on the aromatic ring .Chemical Reactions Analysis
Benzyl(m-tolyl)sulfane, like other sulfones, can participate in various chemical reactions. For instance, it can undergo desulfitative functionalizations, enabling catalytic C–C and C–X bond construction . Another reaction involves the unexpected carbon–sulfur bond formation between phosphinic acid thioesters and benzyl Grignard reagents .Applications De Recherche Scientifique
1. Hydrogen Sulfide Signaling Pathways
Benzyl polysulfides, including forms of benzyl(m-tolyl)sulfane, have been studied for their role in hydrogen sulfide (H2S) signaling pathways. Research by Bolton et al. (2019) focused on how sulfane sulfur content in these compounds affects H2S release and cell proliferation. They found that H2S release is specific to certain polysulfides and requires thiol-mediated reduction, highlighting the compound's significance in biological systems related to H2S signaling (Bolton, Cerda, Gilbert, & Pluth, 2019).
2. Cyclization Reactions in Organic Chemistry
Motto et al. (2011) conducted a study on the reaction of aryl substituted benzyl 1-alkynyl sulfides, showing the formation of 2-aryl 2,3-dihydrothiophenes. Their research offers insights into the cyclization mechanisms of benzyl alkynyl sulfides, including benzyl(m-tolyl)sulfane, and its implications for synthetic organic chemistry (Motto, Castillo, Greer, Montemayer, Sheepwash, & Schwan, 2011).
3. Oxidation to Sulfoxides
Sato, Kunieda, and Kinoshita (1976) explored the oxidation of benzyl p-tolyl sulfide, a compound similar to benzyl(m-tolyl)sulfane, to form optically-active benzyl p-tolyl sulfoxide. This study is significant in understanding the stereoselective oxidation processes of these sulfides (Sato, Kunieda, & Kinoshita, 1976).
4. Use in Bioimaging
Chen et al. (2013) developed fluorescent probes for detecting sulfane sulfur species, utilizing compounds related to benzyl(m-tolyl)sulfane. This research is pivotal in the field of bioimaging, as it enables the visualization of sulfane sulfurs in living cells (Chen, Liu, Peng, Zhao, Pacheco, & Xian, 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-benzylsulfanyl-3-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14S/c1-12-6-5-9-14(10-12)15-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFBFSBVVDRQBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl(m-tolyl)sulfane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

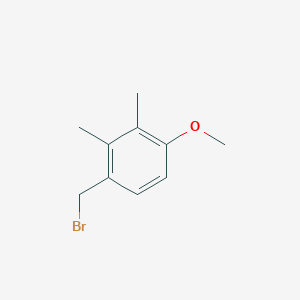
![9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B2370374.png)
![N-[2-(propan-2-yl)phenyl]-beta-alaninamide](/img/structure/B2370375.png)
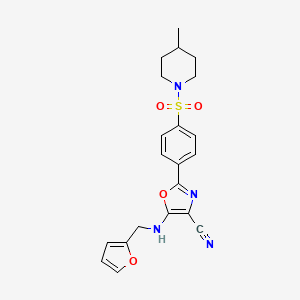
![N-[(E)-(4-ethoxyphenyl)methylideneamino]furan-2-carboxamide](/img/structure/B2370377.png)
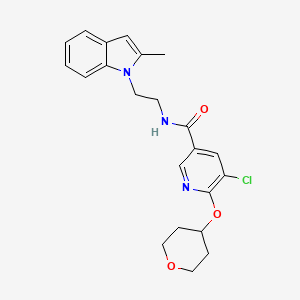
![N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2370381.png)
![(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-pyrrolidin-1-ylphenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2370383.png)
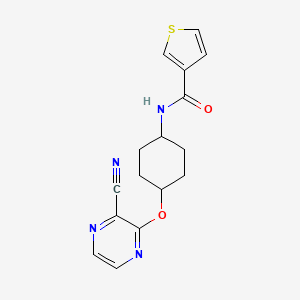
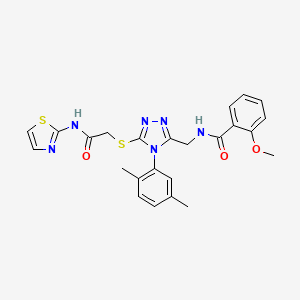
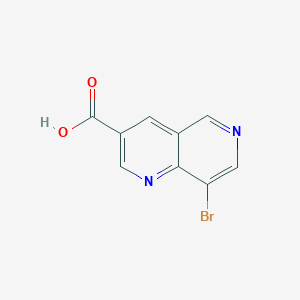

![3-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2370390.png)
![ethyl 4-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2370391.png)